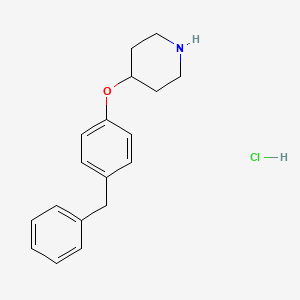

![molecular formula C12H17ClN2O2 B1521187 4-[2-(ジメチルアミノ)エトキシ]-3-メトキシベンゾニトリル塩酸塩 CAS No. 1181458-59-2](/img/structure/B1521187.png)

4-[2-(ジメチルアミノ)エトキシ]-3-メトキシベンゾニトリル塩酸塩

概要

説明

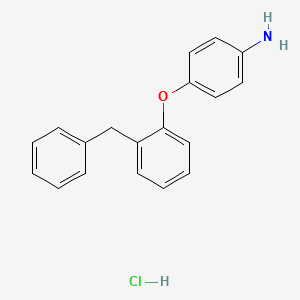

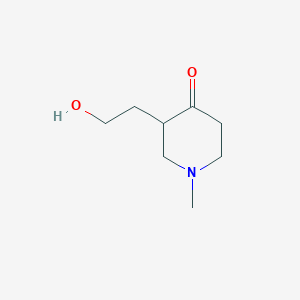

“4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride” is a chemical compound with the molecular formula C12H16N2O2·HCl . It has a molecular weight of 256.73 g/mol . This compound is also known as DMEMB-HCl.

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O2/c1-14(2)6-7-16-11-5-4-10(9-13)8-12(11)15-3/h4-5,8H,6-7H2,1-3H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available .科学的研究の応用

医学: 抗うつ薬研究

この化合物は、抗うつ薬の開発における潜在的な用途について検討されています。 その構造は、特定の選択的セロトニン再取り込み阻害剤(SSRI)と類似しており、気分調節に関与する神経伝達物質系を調節する可能性が示唆されています .

生化学: プロテオミクス

プロテオミクスでは、この化学物質はタンパク質の相互作用と機能を研究するための生化学的ツールとして役立ちます。 タンパク質やペプチドを修飾するために使用でき、生物学的システムにおけるそれらの構造と機能の理解に役立ちます .

薬理学: 薬物開発

この化合物の薬理学的プロファイルは、薬物開発のために調査中です。 さまざまな神経伝達物質系との相互作用により、神経疾患に対する新しい治療薬の開発候補となっています .

有機合成: 化学中間体

これは、特に複雑な分子の形成において、有機合成の中間体として機能します。 その反応性部位は、さまざまな化学変換に適しており、新しい有機化合物の合成に貢献しています .

分析化学: 標準物質

認定された標準物質として、分析化学において、分析機器と方法の精度と信頼性を確保するために使用されます。 これは、品質管理と検証プロセスにとって重要です .

材料科学: 機能材料

材料科学の研究では、この化合物を用いて、電子工学やフォトニクスで潜在的な用途を持つ機能材料を開発しています。 その分子構造は、導電性または発光材料の特性に貢献する可能性があります .

環境科学: 毒性研究

この化合物は、環境科学においても、環境中の化学物質の毒性と分解プロセスを研究するために使用されます。 その分解産物と生態系との相互作用を理解することは、環境への影響を評価するために不可欠です .

抗真菌活性: 菌学研究

研究によると、この化合物の誘導体は抗真菌活性を示し、これは菌学研究にとって重要です。 これは、アスペルギルス属などの真菌によって引き起こされる感染症の治療のための新しい抗真菌薬の開発につながる可能性があります .

Safety and Hazards

作用機序

Target of Action

The primary target of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride, also known as Itopride, is the acetylcholinesterase enzyme (AchE) and the dopamine D2 receptors . The AchE enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gut. Dopamine D2 receptors, on the other hand, inhibit the release of acetylcholine .

Mode of Action

4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride acts as an antagonist of the dopamine D2 receptors and an inhibitor of the AchE enzyme . By blocking the dopamine D2 receptors, it removes the inhibitory effects on acetylcholine release. Simultaneously, by inhibiting the AchE enzyme, it prevents the degradation of acetylcholine .

Biochemical Pathways

The compound affects the cholinergic pathway in the gut. Acetylcholine, released from enteric nerve endings, stimulates the contraction of smooth muscle through M3 receptors . By increasing the availability of acetylcholine, 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride enhances the contractions of the smooth muscle layer in the gut .

Result of Action

The increased availability of acetylcholine due to the action of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride leads to enhanced contractions of the smooth muscle layer in the gut. This can alleviate symptoms of functional dyspepsia such as nausea and vomiting .

生化学分析

Biochemical Properties

4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride can increase the levels of acetylcholine, thereby enhancing cholinergic signaling . Additionally, it interacts with dopamine D2 receptors, acting as an antagonist and influencing dopaminergic pathways .

Cellular Effects

The effects of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it enhances gastrointestinal propulsion by stimulating cholinergic activity in gastrointestinal smooth muscle cells . Furthermore, it affects gene expression by modulating the activity of transcription factors involved in cholinergic and dopaminergic signaling pathways . These cellular effects highlight the potential therapeutic applications of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride in treating gastrointestinal and neurological disorders.

Molecular Mechanism

At the molecular level, 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride exerts its effects through various mechanisms. It binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels, enhancing cholinergic signaling. Additionally, the compound acts as a dopamine D2 receptor antagonist, blocking the receptor’s activity and modulating dopaminergic pathways . These molecular interactions contribute to the compound’s overall pharmacological effects.

Temporal Effects in Laboratory Settings

The temporal effects of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods Long-term studies in vivo have indicated that the compound maintains its efficacy over time, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride vary with different dosages in animal models. Studies have shown that low to moderate doses enhance gastrointestinal propulsion and improve symptoms of non-ulcer dyspepsia . High doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride is involved in several metabolic pathways. The primary metabolic pathway involves oxidation of the dimethylamino group, leading to the formation of N-oxide metabolites . These metabolites are further processed by flavin-containing monooxygenase 3 (FMO3), an enzyme responsible for the N-oxygenation of the compound . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, influencing its overall distribution and pharmacological effects . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

4-[2-(dimethylamino)ethoxy]-3-methoxybenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-14(2)6-7-16-11-5-4-10(9-13)8-12(11)15-3;/h4-5,8H,6-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZFVEKIVUTIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=C(C=C1)C#N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,5-Trimethylbenzo[d]thiazole](/img/structure/B1521107.png)

![4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521109.png)

![4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521112.png)

![9a-(4-chlorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521124.png)

![2-[2-(2-Thienyl)ethyl]piperidine](/img/structure/B1521127.png)